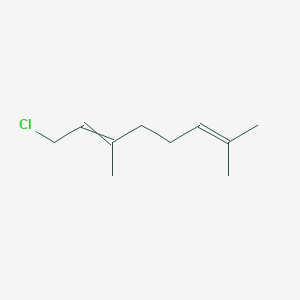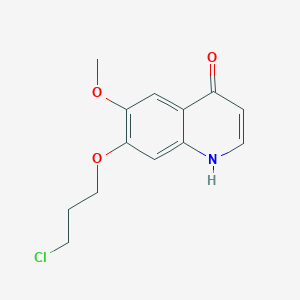
2,6-Octadiene, 1-chloro-3,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Octadiene, 1-chloro-3,7-dimethyl-, also known as geranyl chloride, is an organic compound with the molecular formula C10H17Cl. It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in the synthesis of various organic compounds. This compound is notable for its role in the production of fragrances, flavors, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Octadiene, 1-chloro-3,7-dimethyl- can be synthesized through several methods. One common method involves the chlorination of geraniol or nerol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields geranyl chloride with high purity .
Industrial Production Methods: In industrial settings, the production of 1-chloro-3,7-dimethyl-octa-2,6-diene often involves the use of large-scale reactors where geraniol is chlorinated under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2,6-Octadiene, 1-chloro-3,7-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form geranyl acetate or other oxygenated derivatives.
Reduction Reactions: Reduction of 1-chloro-3,7-dimethyl-octa-2,6-diene can yield geraniol or nerol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed:
Substitution: Geraniol, nerol, and other substituted derivatives.
Oxidation: Geranyl acetate and other oxygenated compounds.
Reduction: Geraniol and nerol.
Scientific Research Applications
2,6-Octadiene, 1-chloro-3,7-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-3,7-dimethyl-octa-2,6-diene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,6-Octadiene, 1-chloro-3,7-dimethyl- can be compared with other similar compounds such as:
Geraniol: An alcohol derivative with similar applications in fragrance and flavor industries.
Nerol: Another alcohol isomer of geraniol with comparable uses.
Citral: An aldehyde derivative used in the synthesis of vitamin A and other fine chemicals.
Uniqueness: 2,6-Octadiene, 1-chloro-3,7-dimethyl- is unique due to its chlorine substituent, which makes it a versatile intermediate for further chemical modifications. Its reactivity and ability to undergo various substitution reactions distinguish it from its alcohol and aldehyde counterparts .
Properties
Molecular Formula |
C10H17Cl |
|---|---|
Molecular Weight |
172.69 g/mol |
IUPAC Name |
1-chloro-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C10H17Cl/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3 |
InChI Key |
WLAUCMCTKPXDIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCl)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-Dihydro-1h-inden-5-yloxy)methyl]oxirane](/img/structure/B8779190.png)


![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8779216.png)





![Imidazo[5,1-B]thiazole-7-carbonitrile](/img/structure/B8779267.png)


![Benzoic acid, 2-[(3-methoxyphenyl)thio]-](/img/structure/B8779298.png)
